Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIHOAPJLWZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857514 | |
| Record name | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-88-6 | |
| Record name | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Applications
Antimicrobial and Anticancer Properties
Recent studies have investigated ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate for its potential antimicrobial and anticancer activities. The compound has shown promising results against various bacterial strains and cancer cell lines, suggesting its utility as a bioactive agent in therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the modulation of specific enzymes and receptors within the target cells. This interaction can lead to apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles, allowing for the derivatization of the compound.
- Cyclization Reactions : It can participate in cyclization reactions to form novel heterocycles that may exhibit enhanced biological activity .
Case Study 1: Anticancer Activity
A study highlighted the compound's efficacy against breast cancer cell lines, where it induced cell cycle arrest and apoptosis. The research demonstrated that the compound's structural features contributed to its binding affinity for specific cancer-related targets, leading to significant reductions in cell viability .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains, revealing potent inhibitory effects comparable to established antibiotics. The study emphasized the need for further exploration into its mechanism of action and potential as a new antimicrobial agent .
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromo-substituted imidazo compound | Anticancer properties |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromo-substituted imidazo compound | Antimicrobial activity |
| Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Trifluoromethyl-substituted imidazo compound | Enhanced lipophilicity |
Mechanism of Action
The mechanism by which Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate with halogenated, alkylated, and functionalized analogs:
Key Observations :
- Halogen Position and Size : Bromine and iodine at the 8-position (e.g., 8-Br, 8-I) increase molecular weight and polarizability, enhancing suitability for cross-coupling reactions (e.g., Suzuki coupling) . Fluorine, being smaller, improves solubility and metabolic stability .
- Electron-Withdrawing Effects: Fluorine and chlorine decrease electron density at the pyridine ring, influencing reactivity in nucleophilic substitutions.
- Yield Trends : Bulky substituents (e.g., 6-CH₃) correlate with higher yields (83.3%) compared to smaller halogens (71.1% for 8-Br), likely due to steric stabilization during cyclization .
Market and Industrial Relevance
- Bromo Derivatives : Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3) dominates consumption as a chemical intermediate, with applications forecasted to grow through 2046 .
- Fluorinated Derivatives : The target compound and its 6-bromo-8-fluoro analog (CAS 1260763-32-3) are niche products, primarily used in early-stage pharmaceutical research .
Biological Activity
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazo-pyridine ring system with a fluorine substituent at the 8-position. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. Preliminary studies have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Mycobacterium tuberculosis |
| Other derivatives | Varies | Various bacterial strains |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its mechanism of action often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. For instance, compounds derived from this scaffold have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Receptor Modulation : It may also act as a modulator for receptors such as GABA(A), influencing neurotransmission and potentially offering neuroprotective effects .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antituberculosis Activity : A study demonstrated that derivatives of this compound exhibited moderate to good antituberculosis activity, indicating its potential as a lead compound for further development against resistant strains of Mycobacterium tuberculosis .
- Cancer Cell Growth Inhibition : In vitro assays have shown that certain derivatives can significantly inhibit cancer cell growth, with IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an IC50 value of approximately 4.2 µM against A549 lung cancer cells .
- Synthesis and Structure-Activity Relationship : Research into the synthesis of this compound has revealed that modifications at specific positions on the imidazo-pyridine ring can enhance biological activity. For instance, fluorination at the 8-position has been linked to improved potency in certain assays .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at position 8 and the ester group at position 2 create distinct reactivity patterns:
Nucleophilic Aromatic Substitution (SNAr):
Fluorine’s strong electron-withdrawing effect activates the imidazo[1,2-a]pyridine ring for nucleophilic substitution at adjacent positions. For example:
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Replacement of fluorine (in related bromo-fluoro analogs) with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
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Bromine substitution (in bromo-fluoro analogs) via palladium-catalyzed couplings, though fluorine’s ortho-directing effect may influence regioselectivity .
Ester Hydrolysis:
The ethyl carboxylate group undergoes hydrolysis to form carboxylic acids under acidic or basic conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | LiOH, THF/H₂O, reflux | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | 85–90% |
| Acidic hydrolysis | HCl (conc.), ethanol, Δ | Same as above | 70–75% |
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed cross-coupling reactions, though direct data for the 8-fluoro derivative is limited. Insights from brominated analogs suggest:
Suzuki-Miyaura Coupling:
Bromo-substituted analogs (e.g., 6-bromo-8-fluoro derivatives) undergo coupling with aryl boronic acids:
Buchwald-Hartwig Amination:
Bromo groups in related compounds react with amines to form C–N bonds:
-
Example: Reaction with morpholine using Pd₂(dba)₃ and Xantphos yields N-aryl derivatives.
Functionalization of the Ester Group
The ethyl carboxylate serves as a handle for further derivatization:
Amidation:
Reaction with amines in the presence of coupling agents:
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | EDCI/HOBt | 8-Fluoroimidazo[1,2-a]pyridine-2-carboxamide | 80–85% |
| Piperidine | DCC/DMAP | N-Piperidinyl derivative | 75–78% |
Reduction:
The ester can be reduced to alcohols using LiAlH₄ or NaBH₄ (though NaBH₄ typically requires activation):
-
LiAlH₄ in THF yields 2-(hydroxymethyl)-8-fluoroimidazo[1,2-a]pyridine.
Ring Functionalization via Radical Reactions
Imidazo[1,2-a]pyridines are known to undergo radical-based C–H functionalization:
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Photocatalytic alkylation with alkyl halides (e.g., methyl bromoacetate) under blue LED light with Ir(ppy)₃ as a catalyst.
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Sulfonation using sulfonyl chlorides and persulfate oxidants.
Oxidation Reactions
The electron-rich imidazole ring is susceptible to oxidation:
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Treatment with KMnO₄ in acidic conditions oxidizes the ring to pyridine N-oxide derivatives.
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Selective oxidation of methyl groups (in related analogs) to carboxylic acids using CrO₃ .
Comparative Reactivity Table
Key reactions and their outcomes for ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and analogs:
Preparation Methods
Cyclization Using 2-Aminopyridine and Ethyl Bromopyruvate
A widely used and efficient method involves the condensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate under reflux conditions in ethanol or other suitable solvents.
-
- Reagents: 2-amino-5-fluoropyridine, ethyl bromopyruvate
- Solvent: Ethanol or ethyl acetate
- Temperature: Reflux or mild heating (40–60°C)
- Time: 2–8 hours depending on scale and conditions
-
- Nucleophilic attack of the amino group on the α-bromoester.
- Intramolecular cyclization forming the imidazo[1,2-a]pyridine ring.
- Elimination of bromide ion.
-
- Formation of this compound in moderate to high yields (typically 70–90%).
- The fluorine substituent is retained at the 8-position due to the use of fluorinated aminopyridine starting material.
Metal-Free Direct Synthesis Approaches
Recent advances highlight metal-free protocols that avoid heavy metal catalysts, improving environmental and cost profiles.
-
- Condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters under mild conditions.
- Use of oxidants such as tert-butyl hydroperoxide (TBHP) to facilitate cyclization.
- Solvents: Ethyl acetate, methanol, or ethanol-water mixtures.
- Temperature: Room temperature to 60°C.
-
- Avoids metal contamination.
- Mild and environmentally benign.
- Yields up to 94% reported with optimized stoichiometry and reaction times.
Functionalization of the Ester Group
The ethyl ester at the 2-position provides a versatile handle for further chemical modifications post-cyclization.
| Reaction Type | Reagents and Conditions | Product | Typical Yield |
|---|---|---|---|
| Amidation | Amines (e.g., benzylamine, piperidine), coupling agents (EDCI/HOBt, DCC/DMAP) | Corresponding carboxamides | 75–85% |
| Reduction | LiAlH₄ in THF or activated NaBH₄ | 2-(Hydroxymethyl)-8-fluoroimidazo[1,2-a]pyridine | High (varies) |
Radical and Photocatalytic Functionalization
- Photocatalytic alkylation using alkyl halides (e.g., methyl bromoacetate) under blue LED light with Ir(ppy)₃ catalyst allows selective C–H functionalization.
- Sulfonation reactions using sulfonyl chlorides and persulfate oxidants enable further ring functionalization.
Oxidation Reactions
- Oxidation of the imidazo ring to N-oxide derivatives using KMnO₄ in acidic media.
- Selective oxidation of methyl groups (in related analogs) to carboxylic acids using CrO₃.
Comparative Reaction Data Table
| Step/Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with ethyl bromopyruvate | 2-amino-5-fluoropyridine, ethanol, reflux | 70–90 | Fluorine incorporated via aminopyridine |
| Metal-free direct synthesis | 2-aminopyridine, TBHP, ethyl acetate, 40–60°C | Up to 94 | Environmentally benign, no metals |
| Amidation | Benzylamine, EDCI/HOBt, room temp | 80–85 | Efficient amidation of ester group |
| Reduction | LiAlH₄, THF | High | Converts ester to alcohol |
| Photocatalytic alkylation | Alkyl halides, Ir(ppy)₃, blue LED light | Moderate | Site-selective C–H functionalization |
| Oxidation | KMnO₄, acidic conditions | Moderate | Formation of N-oxide derivatives |
Research Findings and Notes
- The fluorine substituent at the 8-position enhances metabolic stability and modulates electronic properties, making the compound valuable for drug discovery applications.
- The cyclization step is generally the key step determining yield and purity; optimization of temperature, solvent, and reagent ratios is critical.
- Metal-free methods are gaining prominence due to sustainability concerns.
- Post-synthetic modifications of the ester group allow the generation of diverse derivatives for biological screening.
- Structural confirmation is typically achieved by NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography.
Q & A
Q. What are the common synthetic routes for Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate?
Answer: The synthesis typically involves cyclization reactions between substituted aminopyridines and α-haloketones or esters. A widely used method is the one-pot tandem cyclization/bromination process with ethyl bromopyruvate, as demonstrated in related imidazo[1,2-a]pyridine derivatives . Optimized conditions include:
Q. How is the compound structurally characterized in academic research?
Answer: Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.16 ppm for aromatic protons in related brominated analogs) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for determining crystal structures and resolving stereochemistry .
- Mass Spectrometry : HRMS (High-Resolution Mass Spec) to verify molecular weight and fragmentation patterns .
Q. What biological activities are associated with this compound?
Answer: Imidazo[1,2-a]pyridine derivatives exhibit diverse bioactivities:
| Activity | Mechanism/Application | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus growth | |
| Antituberculosis | Targeting flavin-dependent thymidylate synthase | |
| Anticonvulsant | Modulation of neuronal ion channels |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Answer: Discrepancies in yields (e.g., 47% vs. 94%) arise from variations in:
Q. What strategies enhance the compound's bioactivity through structural modifications?
Answer: Structure-Activity Relationship (SAR) studies suggest:
Q. How are computational methods applied to study this compound?
Answer:
Q. What experimental designs are used to investigate reaction mechanisms?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
